molecular formula C15H17N5 B2887622 N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine CAS No. 111184-85-1

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine

Cat. No.: B2887622
CAS No.: 111184-85-1
M. Wt: 267.336
InChI Key: DXPVYAZABOAYNU-UHFFFAOYSA-N
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Description

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is a compound that features a benzotriazole moiety linked to a pyridine ring via a butyl chain. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine typically involves the following steps:

    Formation of the Benzotriazole Moiety: Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Alkylation: The benzotriazole is then alkylated with a butyl halide under basic conditions to form 1-(1H-1,2,3-benzotriazol-1-yl)butane.

    Coupling with Pyridine: The alkylated benzotriazole is coupled with 2-aminopyridine using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole and pyridine rings.

    Reduction: Reduced forms of the benzotriazole and pyridine rings.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-benzotriazol-1-yl)ethane
  • 1-(1H-1,2,3-benzotriazol-1-yl)propane
  • 1-(1H-1,2,3-benzotriazol-1-yl)butane

Uniqueness

N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is unique due to the presence of both the benzotriazole and pyridine moieties, which confer distinct chemical and biological properties. The butyl linker provides flexibility and spatial separation between the two functional groups, enhancing its ability to interact with diverse molecular targets.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-7-15(17-14-10-5-6-11-16-14)20-13-9-4-3-8-12(13)18-19-20/h3-6,8-11,15H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPVYAZABOAYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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